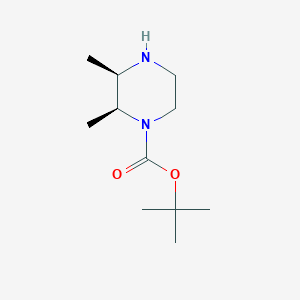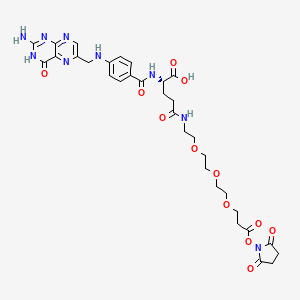
t-butyl acetate-PEG2-CH2COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Butyl acetate-PEG2-CH2COOH is a polyethylene glycol (PEG) linker containing a t-butyl group with a terminal carboxylic acid. This compound is often used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other bioconjugation applications due to its ability to increase solubility in aqueous media and form stable amide bonds with primary amine groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of t-butyl acetate-PEG2-CH2COOH typically involves the reaction of t-butyl acetate with PEG2 and a carboxylic acid derivative. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form a stable amide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes the use of automated reactors and stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
t-Butyl acetate-PEG2-CH2COOH undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amine groups to form amide bonds.
Deprotection Reactions: The t-butyl group can be deprotected under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
HATU: Used as an activator for amide bond formation.
EDC: Another activator for amide bond formation.
Acidic Conditions: Used for deprotecting the t-butyl group.
Major Products
The major products formed from these reactions include stable amide bonds when reacting with primary amine groups and free carboxylic acids upon deprotection of the t-butyl group .
Aplicaciones Científicas De Investigación
t-Butyl acetate-PEG2-CH2COOH is widely used in scientific research, particularly in the following areas:
Mecanismo De Acción
The mechanism of action of t-butyl acetate-PEG2-CH2COOH involves its ability to form stable amide bonds with primary amine groups, thereby linking different molecules together. The hydrophilic PEG spacer increases solubility in aqueous media, facilitating its use in various biological and chemical applications . The t-butyl group can be deprotected under acidic conditions, allowing for further functionalization of the compound .
Comparación Con Compuestos Similares
t-Butyl acetate-PEG2-CH2COOH is unique due to its combination of a t-butyl group and a PEG linker with a terminal carboxylic acid. Similar compounds include:
t-Butyl acetate-PEG2-NH2: Contains an amine group instead of a carboxylic acid.
t-Butyl acetate-PEG2-OH: Contains a hydroxyl group instead of a carboxylic acid.
t-Butyl acetate-PEG2-COOH: Similar but without the PEG spacer
These compounds share similar properties but differ in their functional groups, which can affect their reactivity and applications.
Propiedades
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O7/c1-12(2,3)19-11(15)9-18-7-5-16-4-6-17-8-10(13)14/h4-9H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKFNBVLFMLHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B8113827.png)
![2-(3-Amino-6-iminoxanthen-9-yl)-4-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]benzoic acid;2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B8113839.png)











